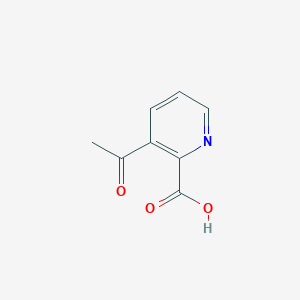

3-Acetyl-2-pyridinecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-acetylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-5(10)6-3-2-4-9-7(6)8(11)12/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOUPNVQJCRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629527 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

716362-04-8 | |

| Record name | 3-Acetylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 3-Acetyl-2-pyridinecarboxylic acid, a valuable pyridine derivative for various applications in pharmaceutical and chemical research. The synthesis route, experimental protocols, and relevant data are presented to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway: From Nicotinic Acid N-Oxide

The most established and efficient synthesis of this compound, also known as 2-acetylnicotinic acid, commences with nicotinic acid N-oxide. The pathway involves a two-step process: acetylation of the pyridine ring followed by deoxygenation of the N-oxide.[1][2]

Step 1: Acetylation of Nicotinic Acid N-Oxide

The initial step involves the reaction of nicotinic acid N-oxide with acetic anhydride. This reaction introduces the acetyl group at the 2-position of the pyridine ring.[1][2]

Step 2: Deoxygenation of 2-Acetylnicotinic Acid N-oxide

The resulting intermediate, 2-acetylnicotinic acid N-oxide, is then deoxygenated to yield the final product, this compound. A highly effective method for this transformation utilizes a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1][2][3][4] This modern approach is favored due to its environmental benefits and higher efficiency compared to older methods that employed harsher reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃).[2][4]

An alternative, though less common, synthesis route involves the ozonolysis of 8-methylquinoline.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway.

| Parameter | Value | Reference |

| Starting Material | Nicotinic Acid N-oxide | [1][2][4] |

| Intermediate | 2-Acetylnicotinic Acid N-oxide | [3] |

| Final Product | This compound | [1][2][3][4] |

| Yield | 93.4% | [4] |

| Melting Point | 125-126 °C | [4] |

Experimental Protocols

A detailed experimental protocol for the deoxygenation of 2-acetylnicotinic acid N-oxide is provided below, based on documented procedures.[3][4]

Deoxygenation of 2-Acetylnicotinic Acid N-oxide

-

Materials:

-

Procedure:

-

Dissolve 2-acetylnicotinic acid N-oxide (16 g, 88.4 mmol) and sodium hydroxide (3.5 g, 88.4 mmol) in 300 ml of deionized water.[3]

-

Adjust the pH of the solution to 9 by adding 6N sodium hydroxide solution.[3]

-

Add 10% palladium on carbon (1.6 g) to the mixture.[3]

-

Hydrogenate the mixture until a 20% excess of hydrogen is consumed.[3]

-

Filter the reaction mixture through Celite to remove the catalyst.[3]

-

Adjust the pH of the filtrate to 2.5 with 6N hydrochloric acid.[3]

-

Remove the solvent by rotary evaporation.[3]

-

Take up the residue in methanol.[3]

-

Filter the mixture and evaporate the filtrate to obtain a pale beige solid of 2-acetylnicotinic acid.[3]

-

For further purification, wash the resulting crystals with a small amount of chloroform and diethyl ether and then dry.[4]

-

Visualizations

Synthesis Pathway of this compound

Caption: Overall synthesis pathway from nicotinic acid N-oxide.

Experimental Workflow for Deoxygenation

Caption: Step-by-step experimental workflow for the deoxygenation step.

References

- 1. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]

- 2. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]

- 3. prepchem.com [prepchem.com]

- 4. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 5. 2-ACETONICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-2-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-pyridinecarboxylic acid, also known as 2-acetylnicotinic acid, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid and an acetyl group on the pyridine ring, imparts specific physicochemical characteristics that are crucial for its behavior in biological and chemical systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its characterization.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the tables below. These properties are essential for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | [1][2] |

| Molecular Weight | 165.15 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 126-127 °C | [1] |

| 125-126 °C | ||

| Boiling Point | 334.9±27.0 °C (Predicted) | |

| Density | 1.303±0.06 g/cm³ (Predicted) | [1] |

Acidity and Lipophilicity

| Property | Value | Source |

| pKa | 3.40±0.10 (Predicted) | |

| LogP | 0.98240 (Predicted) | |

| XLogP3 | 0.4 | [1] |

Spectroscopic Data

| Spectrum | Key Features |

| ¹H NMR | δ 8.80 (d, J=3.1 Hz, 1H), 8.16 (dd, J=7.9, 1.5 Hz, 1H), 7.64 (dd, J=7.9, 4.8 Hz, 1H), 2.23 (s, 3H) (in DMSO-d₆) |

| ¹³C NMR | Expected peaks for carbonyl (acetyl and carboxylic acid), aromatic carbons of the pyridine ring, and the methyl group. Aromatic and α,β-unsaturated acids typically show carboxyl carbon signals around 165 δ.[3] |

| Infrared (IR) | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹.[3] The C=O stretch from the carboxylic acid (dimeric form) is anticipated around 1710 cm⁻¹, and the acetyl C=O stretch will also be present in the carbonyl region.[3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic acids.

Determination of Melting Point

The melting point of a solid is a measure of its purity and can be determined using the capillary method.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a pure compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a precise method for its determination.

Methodology:

-

Solution Preparation: A standard solution of this compound (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol).

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed in a separatory funnel and shaken until equilibrium is reached.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Solubility

The solubility of a compound in a particular solvent is a critical parameter for its formulation and delivery.

Methodology:

-

Equilibrium Method: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO).

-

Saturation: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Quantification: The undissolved solid is removed by filtration or centrifugation. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or spectroscopic/chromatographic techniques).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as this compound.

This workflow begins with the synthesis and purification of the compound, followed by its structural identification and purity assessment. Once the structure and purity are confirmed, key physicochemical properties such as melting point, pKa, LogP, and solubility are determined. These properties then inform further studies, including formulation development and biological screening.

References

An In-depth Technical Guide to 2-Acetyl-3-pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetyl-3-pyridinecarboxylic acid, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document details its chemical identity, structural information, physical and chemical properties, synthesis methodologies, and analytical techniques.

Core Chemical Information

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2-Acetyl-3-pyridinecarboxylic acid |

| Synonyms | 2-Acetylnicotinic acid, 3-Pyridinecarboxylic acid, 2-acetyl- |

| CAS Number | 89942-59-6[1][2] |

| Molecular Formula | C₈H₇NO₃[1] |

| Molecular Weight | 165.15 g/mol [1] |

Chemical Structure:

The structure of 2-Acetyl-3-pyridinecarboxylic acid consists of a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.

Caption: Chemical structure of 2-Acetyl-3-pyridinecarboxylic acid.

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 126-127 °C | [3] |

| Boiling Point (Predicted) | 334.9 ± 27.0 °C | [3] |

| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.40 ± 0.10 | [3] |

| LogP (Predicted) | 0.98240 | [3] |

| Physical Description | Pale beige solid | [4] |

Synthesis Protocols

The synthesis of 2-Acetyl-3-pyridinecarboxylic acid has evolved to favor more environmentally friendly and efficient methods. A notable advancement involves the use of nicotinic acid N-oxide as a starting material.[5]

Improved Synthesis from Nicotinic Acid N-Oxide

This method involves a two-step process: acetylation followed by deoxygenation.

Step 1: Acetylation of Nicotinic Acid N-Oxide

-

Reactants: Nicotinic acid N-oxide, Acetic anhydride.

-

Procedure: Nicotinic acid N-oxide is refluxed with acetic anhydride. This reaction introduces the acetyl group onto the pyridine ring.[5]

Step 2: Deoxygenation

-

Reactants: The product from Step 1, Palladium on carbon (Pd/C) catalyst, Hydrogen gas.

-

Procedure: The acetylated intermediate undergoes deoxygenation in the presence of a Pd/C catalyst under a hydrogen atmosphere.[5] This catalytic hydrogenation is a significant improvement over traditional methods that utilized phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃), thereby reducing environmental concerns and production costs.[1][5]

Reaction Workflow:

Caption: Improved synthesis workflow for 2-Acetyl-3-pyridinecarboxylic acid.

Alternative Synthesis Method

An earlier reported synthesis involves the hydrogenation of 2-acetylnicotinic acid N-oxide.

-

Reactants: 2-acetylnicotinic acid N-oxide, Sodium hydroxide, 10% Palladium on carbon, Hydrochloric acid.

-

Procedure: 2-acetylnicotinic acid N-oxide is dissolved in a sodium hydroxide solution, and the pH is adjusted to 9. The mixture is then hydrogenated in the presence of 10% palladium on carbon. After the reaction, the mixture is filtered, and the pH of the filtrate is adjusted to 2.5 with hydrochloric acid. The solvent is removed, and the residue is taken up in methanol and filtered to yield the final product.[4]

Analytical Methods

The analysis of pyridinecarboxylic acids and their derivatives is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Separation of Pyridinecarboxylic Acid Isomers

A mixture of pyridinecarboxylic acid isomers, including the 2-, 3-, and 4-isomers, can be effectively separated using a mixed-mode reversed-phase cation-exchange column.[6]

-

Column: A core-shell mixed-mode reversed-phase cation-exchange column (e.g., Primesep 100 or Coresep 100) is suitable for this separation.[6]

-

Mobile Phase: The retention time can be controlled by adjusting the amount of acetonitrile (ACN), buffer concentration, and buffer pH.[7] A simple mobile phase can consist of water and acetonitrile with a formic acid buffer.[8]

-

Detection: UV detection is a common method for these compounds.[8]

This methodology leverages small differences in the hydrophobic and ionic properties of the isomers to achieve high resolution.[7]

Analytical Data:

| Analytical Technique | Data |

| ¹³C NMR Spectra | Available from SpectraBase.[2] |

| Mass Spectrometry (GC-MS) | Spectrum available from SpectraBase.[2] |

Biological Activity and Applications

2-Acetyl-3-pyridinecarboxylic acid serves as a vital intermediate in the chemical industry, particularly in the manufacturing of agrochemicals and pharmaceuticals.[5]

Agricultural Applications: This compound is a building block for the synthesis of:

-

Herbicides: Used in the formulation of various herbicides.[5]

-

Fungicides: Employed in the preparation of compounds to combat fungal diseases in plants.[5]

-

Insecticides: Contributes to the development of pest management agents.[5]

Pharmaceutical Applications: While the specific biological activities of 2-Acetyl-3-pyridinecarboxylic acid are still under investigation, its derivatives have shown potential in several areas, including enzyme inhibition and the modulation of cellular processes.[9] Research into nicotinic acid derivatives has revealed potential anti-inflammatory and antimicrobial activities.

-

Anti-inflammatory Agents: Studies on nicotinic acid derivatives have shown promising anti-inflammatory properties.[10][11]

-

Antimicrobial Agents: Certain novel nicotinic acid derivatives have demonstrated significant activity against Gram-positive bacteria.[12]

Due to the limited publicly available data on specific signaling pathways directly involving 2-Acetyl-3-pyridinecarboxylic acid, a detailed pathway diagram cannot be provided at this time. Further research is needed to elucidate its precise mechanisms of action and metabolic fate in biological systems.

Logical Relationship of Applications:

Caption: Key application areas of 2-Acetyl-3-pyridinecarboxylic acid.

References

- 1. KR100371087B1 - A process for preparing 2-acetyl nicotinic acid - Google Patents [patents.google.com]

- 2. 2-Acetyl-3-pyridinecarboxylic acid | C8H7NO3 | CID 10176278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Acetylnicotinic acid (89942-59-6) for sale [vulcanchem.com]

- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 7. helixchrom.com [helixchrom.com]

- 8. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]

- 9. Buy 2-Acetylnicotinic acid | 89942-59-6 [smolecule.com]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ejournal.um.edu.my [ejournal.um.edu.my]

- 12. mdpi.com [mdpi.com]

The Biological Landscape of 3-Acetyl-2-Pyridinecarboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinecarboxylic acids and their derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic placement of substituents on the pyridine ring can significantly influence the molecule's physicochemical properties and biological activity. This technical guide focuses on the biological activities of derivatives of 3-acetyl-2-pyridinecarboxylic acid, a specific isomer with unique electronic and steric features. Due to the limited publicly available data on this particular scaffold, this guide will also explore the bioactivities of closely related pyridinecarboxylic acid isomers to provide a broader context and highlight potential avenues for future research.

Derivatives of this compound: Synthesis and Known Activities

Research into the biological activities of this compound derivatives is still in its nascent stages. The available literature, primarily from patent filings, alludes to potential applications in agrochemicals and oncology, though extensive biological data remains unpublished.

Synthesis of this compound Derivatives

The synthesis of the core, this compound, has been described, providing a crucial starting point for the generation of diverse derivatives.[1]

Experimental Protocols:

Synthesis of this compound: A mixture of 2,3-pyridinedicarboxylic anhydride and cadmium methyl is reacted to yield this compound. The resulting solid is extracted with hot methylene chloride, and the residue is stirred with THF at 60°C, followed by filtration and drying.[1]

Synthesis of this compound N,N-diisopropylamide: this compound is treated with excess thionyl chloride at 70°C for 2 hours. The excess thionyl chloride is removed to give a yellowish solid. To a solution of diisopropylamine in methylene chloride at 0°C, the resulting acid chloride is added to yield the final product.[2]

Reported Biological Activities

-

Herbicidal Activity: A patent has described the synthesis of semicarbazone derivatives of this compound and their evaluation for pre-emergent herbicidal activity. The testing was conducted on selected weeds, including green foxtail, watergrass, shattercane, and wild oats. However, quantitative data on the efficacy was not provided.[1]

-

Potential in Oncology: An amide derivative, this compound N,N-diisopropylamide, has been synthesized in the context of developing compounds with selective activity for retinoid X receptors (RXR). While the patent discusses the potential of RXR modulators in cancer treatment, no specific biological data for this particular compound was presented.[2]

Biological Activities of Related Pyridine-3-Carboxylic Acid (Nicotinic Acid) Derivatives

In contrast to the limited data on this compound, derivatives of its isomer, nicotinic acid (pyridine-3-carboxylic acid), have been more extensively studied, revealing a range of biological activities. Recent research has focused on their potential as dual anti-inflammatory and anti-hyperglycemic agents.[3][4]

Anti-inflammatory and Anti-hyperglycemic Activity

Novel nicotinic acid derivatives have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme and protect against red blood cell hemolysis, indicating anti-hyperglycemic and anti-inflammatory potential, respectively.[3][4]

Quantitative Data on Biological Activities of Nicotinic Acid Derivatives

| Compound | α-Amylase Inhibition IC50 (µg/mL)[3] | Anti-inflammatory (RBC Hemolysis) IC50 (µM)[3] |

| 2e | 1.324 ± 0.21 | 14.06 ± 0.15 |

| 2j | 1.326 ± 0.10 | - |

| Acarbose (Standard) | 1.273 ± 0.12 | - |

| Ketorolac (Standard) | - | 11.79 ± 0.17 |

Experimental Protocols:

α-Amylase Inhibition Assay: The anti-hyperglycemic activity was assessed using an α-amylase inhibition assay. The reaction mixture contained the synthesized compound, α-amylase solution, and a starch solution as the substrate. The reaction was incubated, and the amount of reducing sugar produced was measured using the dinitrosalicylic acid (DNSA) method. Acarbose was used as the standard inhibitor. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.[3][4]

Anti-inflammatory Activity (Human RBC Hemolysis Assay): The anti-inflammatory potential was evaluated by assessing the ability of the compounds to inhibit heat-induced hemolysis of human red blood cells (RBCs). A suspension of RBCs was incubated with the test compounds, followed by heating to induce hemolysis. The absorbance of the supernatant was measured to quantify the amount of hemoglobin released. Ketorolac was used as the standard anti-inflammatory drug. The IC50 value, the concentration of the compound that inhibits 50% of hemolysis, was determined.[3][4]

Conclusion and Future Directions

The exploration of the biological activities of this compound derivatives is an area ripe for investigation. The current literature provides a foundational framework for the synthesis of this scaffold and hints at its potential in diverse applications. However, a systematic evaluation of a library of its derivatives is necessary to unlock its full therapeutic potential.

The promising anti-inflammatory and anti-hyperglycemic activities observed for the closely related nicotinic acid derivatives suggest that the this compound core may also exhibit interesting biological properties. Future research should focus on:

-

Synthesis of a diverse library of esters, amides, hydrazones, and other derivatives of this compound.

-

Screening these derivatives against a wide range of biological targets, including enzymes, receptors, and microbial strains.

-

Quantitative structure-activity relationship (QSAR) studies to understand the influence of different substituents on biological activity.

-

Investigation of the mechanism of action for any identified active compounds, including the elucidation of relevant signaling pathways.

By pursuing these research avenues, the scientific community can build upon the current limited knowledge and potentially uncover novel therapeutic agents based on the this compound scaffold.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7655699B1 - Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors - Google Patents [patents.google.com]

- 3. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Acetyl-2-pyridinecarboxylic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise mechanism of action of 3-Acetyl-2-pyridinecarboxylic acid is not yet fully elucidated in publicly available scientific literature. This document provides a comprehensive overview of the known biological activities of structurally related pyridinecarboxylic acid derivatives to infer a putative mechanism of action for the target compound. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations.

Introduction

This compound belongs to the pyridinecarboxylic acid class of compounds, a well-established "privileged scaffold" in medicinal chemistry.[1][2] Pyridinecarboxylic acid isomers and their derivatives have demonstrated a broad spectrum of biological activities, including enzyme inhibition, antimicrobial effects, and modulation of various signaling pathways.[1][3] The presence of both a carboxylic acid and an acetyl group at the 2 and 3 positions of the pyridine ring, respectively, suggests a high potential for specific interactions with biological macromolecules, making it a compound of interest for drug discovery and development. This guide synthesizes the available data on related compounds to propose a potential mechanism of action for this compound.

Inferred Biological Activities and Potential Mechanisms of Action

Based on the biological activities of analogous compounds, the mechanism of action of this compound is likely multifaceted, potentially involving enzyme inhibition and antimicrobial activity.

Enzyme Inhibition

Derivatives of pyridinecarboxylic acid are known to inhibit a wide array of enzymes. This inhibitory action is a plausible primary mechanism for this compound.

-

Metabolic Enzyme Inhibition: A structurally similar compound, 3-mercaptopicolinic acid, is a known inhibitor of gluconeogenesis, targeting key enzymes such as pyruvate carboxylase or phosphoenolpyruvate carboxylase.[4] This suggests that this compound might also interfere with metabolic pathways by inhibiting critical enzymes. Other related compounds have been shown to inhibit acetyl-CoA carboxylases, which are crucial for fatty acid metabolism.[1]

-

Inhibition of Other Key Enzymes: The broader class of pyridinecarboxylic acids has been shown to inhibit enzymes like α-amylase, carboxypeptidase A, and hypoxia-inducible factor prolyl 4-hydroxylase.[5]

The proposed general mechanism of enzyme inhibition likely involves the coordination of the carboxylic acid group with metal ions in the enzyme's active site and hydrogen bonding interactions involving the acetyl group and the pyridine nitrogen.

Antimicrobial Activity

Several studies on derivatives of nicotinic acid and 3-acetyl-1,3,4-oxadiazolines have reported significant antibacterial activity, particularly against Gram-positive bacteria.[6][7] A closely related compound, a 3-acetylpyridin-2(1H)-one derivative, has demonstrated potent antibacterial and antifungal properties.[4] The mechanism of antimicrobial action could involve the disruption of essential enzymatic processes in pathogens or interference with cell wall synthesis.

Antioxidant Activity

The aforementioned 3-acetylpyridin-2(1H)-one derivative also exhibited strong antioxidant activity, as demonstrated by its ability to scavenge DPPH and hydroxyl radicals.[4] This suggests that this compound may also possess antioxidant properties, which could contribute to its overall biological effect by mitigating oxidative stress.

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective, the following table summarizes the inhibitory concentrations (IC50) of various pyridinecarboxylic acid derivatives against different enzymes. It is important to note that these values are for related compounds and not for this compound itself.

| Compound Class | Target Enzyme | IC50 / Ki | Reference |

| Pyridine Carboxylic Acid Derivatives | IRAK4 | 2-3 nM (IC50) | [1] |

| Pyridine Carboxylic Acid Derivatives | ASK1 | Sub-nanomolar (IC50) | [1] |

| 3-mercaptopicolinic acid | Gluconeogenesis | Not specified | [4] |

| Pyridine-2,4-dicarboxylic acids | JMJD2E | 0.3 - 7.9 µM (IC50) | [3] |

| 2,5-Pyridinedicarboxylic acid | Hypoxia-inducible factor prolyl 4-hydroxylase | 5180 - 5500 nM (IC50) | [5] |

| Picolinic acid | Hypoxia-inducible factor prolyl 4-hydroxylase | 100000 - 111500 nM (IC50) | [5] |

| Piperidinylpiperidines with quinoline moieties | Acetyl-CoA carboxylase 1 (ACC1) | 189 nM (IC50) | [1] |

| Piperidinylpiperidines with quinoline moieties | Acetyl-CoA carboxylase 2 (ACC2) | 172 nM (IC50) | [1] |

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments that would be crucial for elucidating the precise mechanism of action of this compound.

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human enzyme (e.g., pyruvate carboxylase, acetyl-CoA carboxylase) and its specific substrate are prepared in an appropriate assay buffer.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.

-

Assay Procedure: The enzyme, substrate, and varying concentrations of the test compound are incubated together in a microplate.

-

Detection: The enzymatic reaction is monitored by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).

-

Data Analysis: The rate of reaction at each compound concentration is calculated. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the reaction rate against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is prepared in a suitable broth medium.

-

Compound Preparation: this compound is serially diluted in the broth medium in a 96-well microplate.

-

Inoculation: Each well containing the test compound is inoculated with the bacterial suspension.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

DPPH Radical Scavenging Assay (Antioxidant Activity)

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Assay Procedure: Different concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound).

Visualizations

Putative Signaling Pathway and Molecular Interactions

Caption: Hypothesized molecular interactions and biological effects.

Experimental Workflow for Mechanism of Action Elucidation

Caption: A proposed experimental workflow for mechanism elucidation.

Conclusion and Future Directions

While the direct mechanism of action for this compound remains to be definitively established, the evidence from structurally related compounds strongly suggests a role as an enzyme inhibitor with potential applications in metabolic diseases and as an antimicrobial agent. Future research should focus on a systematic evaluation of this compound against a panel of relevant enzymes and microbial strains to identify its specific molecular targets. Subsequent studies involving cell-based assays and in vivo models will be crucial to validate these findings and to fully elucidate its therapeutic potential. The workflows and hypothetical frameworks presented in this guide offer a rational starting point for these much-needed investigations.

References

- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.dmed.org.ua [library.dmed.org.ua]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-mercaptopicolinic acid, an inhibitor of gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hypoxia-inducible factor prolyl 4-hydroxylase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 6. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Analysis of 3-Acetyl-2-pyridinecarboxylic Acid: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-pyridinecarboxylic acid, a substituted pyridine derivative, holds potential as a scaffold in medicinal chemistry and drug discovery. A comprehensive theoretical understanding of its molecular structure, electronic properties, and reactivity is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide outlines a robust computational methodology for the in-depth theoretical characterization of this compound. While specific experimental and theoretical studies on this molecule are not extensively available in current literature, this paper presents a standardized workflow based on established computational chemistry protocols applied to analogous pyridine carboxylic acid systems. The guide provides a framework for researchers to conduct their own theoretical investigations, complete with data presentation formats and visualization workflows.

Introduction

Pyridine carboxylic acids and their derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[1][2] Their ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes them attractive moieties for designing enzyme inhibitors and other biologically active compounds.[1] this compound (also known as 2-Acetylnicotinic acid), with its acetyl and carboxylic acid functional groups on a pyridine ring, presents a unique electronic and structural profile that warrants detailed theoretical investigation.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to predict the physicochemical properties, spectroscopic signatures, and reactivity of molecules.[3] Such theoretical insights are invaluable in the early stages of drug development for lead optimization and in understanding structure-activity relationships (SAR).[2] This whitepaper details a comprehensive theoretical protocol for the analysis of this compound.

Physicochemical Properties

A starting point for any theoretical study is the compilation of known physical and chemical properties. These values can later be used for validation of the computational methods.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₃ | PubChem[] |

| IUPAC Name | 2-acetylpyridine-3-carboxylic acid | PubChem[] |

| Molecular Weight | 165.15 g/mol | PubChem[] |

| CAS Number | 89942-59-6 | PubChem[] |

| Canonical SMILES | CC(=O)C1=C(C=CC=N1)C(=O)O | BOC Sciences |

| InChI Key | JYUCDFZMJMRPHS-UHFFFAOYSA-N | BOC Sciences |

Proposed Theoretical and Experimental Workflow

The following diagram illustrates a recommended workflow for a comprehensive theoretical and experimental study of this compound.

Caption: Proposed integrated workflow for the comprehensive analysis of this compound.

Detailed Methodologies

The following protocol is recommended for the theoretical investigation of this compound using Density Functional Theory (DFT).

-

Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust choice for geometry optimization and vibrational frequency calculations of organic molecules.[3]

-

Basis Set: The 6-311++G(d,p) basis set is suggested as it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) for a better description of bonding.[3]

-

Geometry Optimization: The molecular structure of this compound should be optimized in the gas phase without any symmetry constraints to find the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method can be employed to predict the ¹H and ¹³C NMR chemical shifts. Tetramethylsilane (TMS) should also be calculated at the same level of theory to be used as a reference.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) should be calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP map should be generated to visualize the electron density distribution and identify the electrophilic and nucleophilic sites of the molecule. This is particularly useful for predicting intermolecular interactions.

-

-

Synthesis and Crystallization: this compound can be synthesized via established organic chemistry routes. Single crystals suitable for X-ray diffraction can be grown, for example, by slow evaporation from a suitable solvent system.

-

X-ray Diffraction: Single-crystal X-ray diffraction will provide the definitive experimental geometry (bond lengths, bond angles, and dihedral angles) which can be used to validate the results of the DFT geometry optimization.

-

Spectroscopic Measurements:

-

FT-IR and FT-Raman Spectroscopy: The experimental vibrational spectra should be recorded and compared with the theoretically predicted wavenumbers. A scaling factor may be applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and compared with the calculated chemical shifts.

-

Predicted Theoretical Data and Interpretation

While specific data for this compound is not available, the following tables are structured to present the expected outcomes of the proposed computational study.

Table 2: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental (X-ray) |

|---|---|---|---|

| Bond Lengths | C=O (acetyl) | Value | Value |

| C-C (acetyl-py) | Value | Value | |

| C=O (carboxyl) | Value | Value | |

| O-H (carboxyl) | Value | Value | |

| Bond Angles | O-C-C (acetyl) | Value | Value |

| C-C-C (py ring) | Value | Value |

| | C-C-O (carboxyl)| Value | Value |

Table 3: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental Raman (cm⁻¹) |

|---|---|---|---|

| O-H stretch (carboxyl) | Value | Value | Value |

| C=O stretch (acetyl) | Value | Value | Value |

| C=O stretch (carboxyl) | Value | Value | Value |

| Pyridine ring stretches | Value | Value | Value |

Table 4: Predicted Electronic Properties (Illustrative)

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Energy Gap | Value |

Visualization of Molecular Properties

The following diagram illustrates the logical relationship between key calculated molecular properties and their implications for drug development.

Caption: Logical flow from theoretical calculations to practical applications in drug discovery.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical and computational studies on this compound. By following the outlined DFT protocols, researchers can obtain valuable insights into the structural, spectroscopic, and electronic properties of this molecule. The correlation of theoretical data with experimental results is crucial for validating the computational models and for building a robust understanding of the molecule's behavior. The knowledge gained from such studies will be instrumental in guiding the synthesis of new derivatives and in accelerating the discovery of novel drug candidates based on the pyridine carboxylic acid scaffold.

References

An In-depth Technical Guide to 3-Acetyl-2-pyridinecarboxylic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the available scientific knowledge surrounding 3-Acetyl-2-pyridinecarboxylic acid. While specific historical records detailing the initial discovery of this particular isomer are not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its chemical properties, alongside the broader historical context of pyridinecarboxylic acid discovery and synthesis. By examining the established methodologies for the synthesis of related isomers, this document offers valuable insights for researchers working with this class of compounds.

Introduction: The Scarcity of a Specific History

The history of pyridine-based compounds is rich, with the parent molecule, pyridine, first being isolated from coal tar in the 19th century. The subsequent exploration of pyridine derivatives has been a cornerstone of heterocyclic chemistry, leading to the development of numerous pharmaceuticals, agrochemicals, and industrial materials. Pyridinecarboxylic acids, in particular, have been of significant interest due to their biological activities and their roles as versatile synthetic intermediates.

This guide, therefore, approaches the topic by first providing the known physicochemical data for this compound and its isomers. It then explores the general history and synthetic strategies for acetylpyridine carboxylic acids, offering a foundational understanding that is applicable to the target molecule.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and its closely related isomers is presented below. This data is crucial for understanding the compound's behavior in various experimental settings.

| Property | This compound | 2-Acetyl-3-pyridinecarboxylic acid |

| CAS Number | 716362-04-8[1][2] | 89942-59-6[3][4] |

| Molecular Formula | C₈H₇NO₃[2] | C₈H₇NO₃[4] |

| Molecular Weight | 165.15 g/mol [2] | 165.15 g/mol [4] |

| IUPAC Name | 3-acetylpyridine-2-carboxylic acid | 2-acetylpyridine-3-carboxylic acid[4] |

General History of Pyridine Carboxylic Acid Synthesis

The synthesis of pyridine derivatives has evolved significantly since the first major synthesis was described by Arthur Rudolf Hantzsch in 1881. The Hantzsch pyridine synthesis provided a versatile method for creating a wide range of pyridine compounds.

Historically, the preparation of pyridine carboxylic acids often involved the oxidation of alkylpyridines. For instance, picolinic acid (pyridine-2-carboxylic acid) can be produced by the oxidation of 2-methylpyridine (α-picoline).[6] Various oxidizing agents have been employed, including potassium permanganate and nitric acid.

The development of more sophisticated synthetic methods has allowed for greater control over the regioselectivity of substitution on the pyridine ring, making the synthesis of specific isomers like this compound theoretically achievable. These methods often involve the construction of the substituted pyridine ring from acyclic precursors or the functionalization of pre-existing pyridine rings through modern cross-coupling reactions.

Experimental Protocols: A Generalized Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature, a general workflow can be proposed based on established methods for synthesizing related acetylpyridine carboxylic acids. One plausible approach involves the selective oxidation of a corresponding methyl-acetyl-pyridine precursor.

Generalized Experimental Workflow for the Synthesis of Acetylpyridine Carboxylic Acids

Caption: A generalized workflow for the synthesis of acetylpyridine carboxylic acids.

Methodology:

-

Starting Material: The synthesis would likely begin with a suitably substituted pyridine carrying both a methyl and an acetyl group at the desired positions (e.g., 3-acetyl-2-methylpyridine).

-

Oxidation: The key step is the selective oxidation of the methyl group to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an aqueous solution. The reaction mixture is typically heated to drive the reaction to completion.

-

Workup: After the reaction is complete, the solid manganese dioxide (MnO₂) byproduct is removed by filtration. The resulting filtrate is then acidified (e.g., with hydrochloric acid) to protonate the carboxylate, making it less water-soluble.

-

Isolation and Purification: The product can then be extracted from the aqueous solution using a suitable organic solvent. The crude product obtained after solvent evaporation can be further purified by techniques such as recrystallization or column chromatography to yield the final, pure this compound.

Potential Signaling Pathways and Logical Relationships

Pyridinecarboxylic acid derivatives are known to interact with a variety of biological targets. While the specific biological activity of this compound is not well-documented, its structural motifs suggest potential areas of interest for researchers in drug discovery. The presence of both a carboxylic acid and a ketone functional group on a pyridine scaffold makes it a candidate for investigation in several areas.

The diagram below illustrates a hypothetical logical relationship for the investigation of a novel pyridinecarboxylic acid derivative in a drug discovery context.

Caption: A logical workflow for the biological investigation of a novel compound.

This workflow illustrates the progression from initial screening to identify biological activity, through lead optimization to improve potency and drug-like properties, and finally to preclinical studies to assess efficacy and safety in animal models.

Conclusion

While the specific historical discovery of this compound remains elusive in the current body of scientific literature, its chemical identity is established. This technical guide has provided a comprehensive overview of its known properties and has placed it within the broader context of pyridinecarboxylic acid chemistry. The generalized synthetic protocols and logical workflows presented here offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

Spectroscopic Profile of 3-Acetyl-2-pyridinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected spectroscopic data for 3-Acetyl-2-pyridinecarboxylic acid. The information herein is compiled from spectral data of analogous compounds and established principles of spectroscopic interpretation, offering a predictive yet comprehensive overview for researchers working with this molecule.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of a carboxylic acid, a ketone, and a pyridine ring imparts a unique electronic and structural profile, making spectroscopic characterization crucial for its identification and for studying its interactions. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic chemical shift and frequency ranges.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | dd | ~7.5, ~1.5 |

| H-5 | 7.4 - 7.6 | dd | ~7.5, ~4.5 |

| H-6 | 8.6 - 8.8 | dd | ~4.5, ~1.5 |

| -CH₃ (Acetyl) | 2.5 - 2.7 | s | - |

| -COOH | 12.0 - 14.0 | br s | - |

Predicted in a non-polar aprotic solvent like DMSO-d₆.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 138 - 140 |

| C-4 | 128 - 130 |

| C-5 | 125 - 127 |

| C-6 | 152 - 154 |

| C=O (Acetyl) | 198 - 202 |

| C=O (Carboxylic Acid) | 165 - 168 |

| -CH₃ (Acetyl) | 28 - 30 |

Predicted in a non-polar aprotic solvent like DMSO-d₆.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Acetyl Group | C=O Stretch | 1680 - 1700 |

| Pyridine Ring | C=N and C=C Stretches | 1550 - 1610 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 165.04 | Molecular Ion |

| [M-CH₃]⁺ | 150.02 | Loss of methyl group |

| [M-COOH]⁺ | 120.04 | Decarboxylation |

| [M-COCH₃]⁺ | 122.03 | Loss of acetyl group |

Predicted for Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition :

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

-

Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation : A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-IR, a small amount of the solid is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction : The sample is introduced into the mass spectrometer via a suitable method such as direct infusion or after separation by gas or liquid chromatography.

-

Ionization : Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) is used to generate ions.

-

Data Acquisition : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

solubility and stability of 3-Acetyl-2-pyridinecarboxylic acid

An In-depth Technical Guide: Solubility and Stability of 3-Acetyl-2-pyridinecarboxylic Acid

Introduction

This compound is a pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. Solubility is a critical determinant of a compound's bioavailability and formulation feasibility, while stability data informs its shelf-life, storage conditions, and potential degradation pathways. This document provides a comprehensive overview of the available data on the , outlines standard experimental protocols for its characterization, and visualizes key analytical workflows.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. This is a crucial parameter in drug development, as it directly impacts absorption and bioavailability.

Quantitative Solubility Data

Limited quantitative data is publicly available for this compound. The following table summarizes solubility information from various sources. It is important to note that solubility can be highly dependent on the experimental conditions, including temperature, pH, and the polymorphic form of the solid.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Source |

| Water | 25 | > 28.6 | Predicted | Chemicalize |

| DMSO | Not Specified | Soluble | Experimental | Chemical Supplier Data |

Note: Predicted data is based on in-silico models and should be confirmed by experimental analysis.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol provides a detailed procedure for its implementation.

-

Preparation: Prepare a series of saturated solutions by adding an excess of this compound to various solvents of interest (e.g., water, phosphate-buffered saline at different pH values, ethanol) in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

-

Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported in mg/mL or µg/mL based on the measured concentration.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Chemical stability is a critical quality attribute that can affect the safety, efficacy, and shelf-life of a compound. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation products and determine degradation kinetics.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule. Key conditions include hydrolysis, oxidation, and photostability.

| Stress Condition | Details | Expected Outcome |

| Hydrolytic Stability | The compound is exposed to acidic, neutral, and basic conditions (e.g., 0.1 N HCl, water, 0.1 N NaOH) at elevated temperatures. | Susceptibility to acid/base-catalyzed hydrolysis. |

| Oxidative Stability | The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room or elevated temperature. | Potential for oxidative degradation. |

| Photostability | The solid compound and its solution are exposed to light with a specific illumination (e.g., ICH Q1B guidelines). | Light sensitivity and potential for photodegradation. |

Experimental Protocol: General Forced Degradation Study

This protocol outlines a typical procedure for assessing the stability of this compound.

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Hydrolysis: Add the stock solution to separate vials containing 0.1 N HCl, water, and 0.1 N NaOH. Incubate at a set temperature (e.g., 60 °C).

-

Oxidation: Add the stock solution to a vial containing a solution of 3% H₂O₂. Keep at room temperature.

-

Photostability: Expose both the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines. A dark control should be run in parallel.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Data Interpretation: Calculate the percentage of degradation. Identify major degradation products if possible, using techniques like LC-MS.

Caption: General Workflow for a Forced Degradation Study.

Factors Influencing Solubility and Stability

The physicochemical properties of this compound are influenced by several interrelated factors. Understanding these relationships is key to controlling its behavior in various applications.

Caption: Factors Affecting Compound Solubility and Stability.

Conclusion

The characterization of this compound's solubility and stability is a foundational step for its application in scientific research and development. While publicly available data is limited, the standardized protocols outlined in this guide provide a robust framework for obtaining reliable and reproducible results. Experimental determination of its solubility in various biorelevant media and a comprehensive forced degradation study are highly recommended to fully understand its behavior and potential liabilities. This knowledge is indispensable for formulation development, analytical method design, and ensuring the quality and efficacy of any resulting products.

The Industrial Potential of 3-Acetyl-2-pyridinecarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Acetyl-2-pyridinecarboxylic acid (CAS No. 716362-04-8) is a specialized heterocyclic compound belonging to the pyridine carboxylic acid family.[1][2][3][4] Members of this chemical class are recognized for their versatile applications as intermediates and building blocks in the synthesis of a wide array of high-value products, particularly in the pharmaceutical and agrochemical industries. The strategic placement of the acetyl and carboxylic acid functional groups on the pyridine ring endows this compound with a unique reactivity profile, making it a valuable synthon for the construction of complex molecular architectures. This technical guide aims to provide an in-depth overview of the potential industrial applications of this compound, supported by physicochemical data, illustrative experimental protocols, and visualizations of synthetic pathways.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. This data is essential for handling the compound in a laboratory or industrial setting and for planning chemical reactions.

| Property | Value | Reference |

| CAS Number | 716362-04-8 | [1][2][3][4] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | Soluble in many organic solvents | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Table 1: Physicochemical and Safety Data for this compound

Potential Industrial Applications

The primary industrial application of this compound is as a chemical intermediate, or building block, for the synthesis of more complex molecules with desired biological activities. Its utility spans across the agrochemical and pharmaceutical sectors.

Agrochemicals: A Precursor for Advanced Herbicides

The pyridine-2,3-dicarboxylic acid scaffold is a well-established pharmacophore in the agrochemical industry, forming the core of the highly successful imidazolinone class of herbicides. These herbicides are known for their potent and broad-spectrum weed control. Given the structural similarity, this compound represents a promising starting material for the synthesis of novel pyridine-based herbicides.

The acetyl group at the 3-position can be readily transformed into a variety of other functional groups, allowing for the exploration of new chemical space and the potential discovery of herbicides with improved efficacy, selectivity, or environmental profiles. A plausible synthetic pathway to a key herbicide intermediate, pyridine-2,3-dicarboxylic acid, is outlined below.

Caption: Proposed synthetic pathway for the conversion of this compound to imidazolinone herbicides.

Illustrative Experimental Protocol: Synthesis of Pyridine-2,3-dicarboxylic Acid from this compound via Haloform Reaction

This protocol is a representative example of how the acetyl group can be converted to a carboxylic acid, a key step in the synthesis of the target herbicide intermediate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or tetrahydrofuran.

-

Reagent Addition: Prepare a solution of sodium hypobromite (or sodium hypochlorite) by slowly adding bromine (or chlorine) to a cooled aqueous solution of sodium hydroxide.

-

Reaction Execution: Slowly add the sodium hypobromite solution to the solution of this compound, maintaining the temperature between 10-20 °C.

-

Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite) to destroy any excess halogenating agent.

-

Isolation: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the pyridine-2,3-dicarboxylic acid. The crude product can be collected by filtration and purified by recrystallization.

Pharmaceuticals: A Versatile Scaffold for Drug Discovery

The pyridine ring is a common motif in a vast number of approved pharmaceutical drugs. The ability to introduce diverse substituents onto this core structure is crucial for modulating the pharmacological properties of a drug candidate. This compound serves as an excellent starting point for the synthesis of a library of novel pyridine derivatives for drug discovery programs.

The carboxylic acid and acetyl groups can be independently or concertedly modified to introduce a wide range of functionalities, leading to compounds with potential therapeutic activities, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral properties.

Caption: General workflow for the utilization of this compound as a building block in pharmaceutical synthesis.

Illustrative Experimental Protocol: Synthesis of a Pyridine-2-carboxamide Derivative

This protocol demonstrates the derivatization of the carboxylic acid group, a common strategy in medicinal chemistry to enhance biological activity and pharmacokinetic properties.

-

Activation of Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Amine Addition: To the activated acid, add the desired primary or secondary amine (1.2 equivalents).

-

Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up and Purification: Upon completion, wash the reaction mixture with an aqueous solution of a weak acid (e.g., 1 M HCl) and a weak base (e.g., saturated sodium bicarbonate solution). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the agrochemical and pharmaceutical industries. Its unique substitution pattern allows for a wide range of chemical transformations, making it an ideal building block for the synthesis of novel herbicides and drug candidates. The illustrative synthetic pathways and protocols provided in this guide are intended to serve as a foundation for researchers and drug development professionals to explore the full potential of this promising compound in their respective fields. Further investigation into the derivatization of this compound is warranted and is likely to lead to the discovery of new and valuable industrial products.

References

- 1. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 2. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 3. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]

- 4. EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 5. repository.rit.edu [repository.rit.edu]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Acetyl-2-pyridinecarboxylic Acid from 2-Acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Acetyl-2-pyridinecarboxylic acid from 2-acetylpyridine. The synthetic strategy involves a three-step process: (1) protection of the ketone functionality of 2-acetylpyridine as a ketal, (2) regioselective carboxylation at the 3-position via directed ortho-metalation, and (3) deprotection of the ketal to yield the final product. This methodology offers a reliable route to a valuable substituted pyridine derivative, a common scaffold in medicinal chemistry and drug development.

Introduction

Pyridinecarboxylic acids are important building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The targeted synthesis of specific substitution patterns on the pyridine ring is a key challenge in organic synthesis. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[1][2][3][4] In this application note, we describe a protocol for the synthesis of this compound, leveraging the directing ability of a protected acetyl group to introduce a carboxylic acid at the adjacent position on the pyridine ring. The acetyl group of the starting material, 2-acetylpyridine, is first protected as a 1,3-dioxolane to prevent its reaction with the organolithium base used in the metalation step.[5][6] Subsequent treatment with a strong lithium amide base induces deprotonation specifically at the C-3 position, followed by quenching with carbon dioxide to install the carboxyl group.[7][8][9] Finally, acidic hydrolysis removes the ketal protecting group to afford the desired product.

Overall Reaction Scheme

Caption: Overall synthetic route from 2-acetylpyridine to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine (Ketal Protection)

This procedure protects the ketone of 2-acetylpyridine as a cyclic ketal.

Materials:

-

2-Acetylpyridine

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-acetylpyridine (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene (approx. 2 mL per mmol of 2-acetylpyridine).

-

Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(2-methyl-1,3-dioxolan-2-yl)pyridine as a colorless to pale yellow oil.

Step 2: Synthesis of 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine (Directed ortho-Metalation and Carboxylation)

This step introduces the carboxylic acid group at the 3-position of the pyridine ring.

Materials:

-

2-(2-Methyl-1,3-dioxolan-2-yl)pyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid CO₂)

-

Anhydrous diethyl ether (Et₂O)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried, three-necked round-bottom flask

-

Syringes

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

-

Lithiation: To the freshly prepared LDA solution at -78 °C, add a solution of 2-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 eq) in anhydrous THF dropwise. Stir the resulting dark-colored solution at -78 °C for 1-2 hours.

-

Carboxylation: Crush dry ice into a powder and add it in excess to the reaction mixture in one portion. The color of the reaction mixture should dissipate. Allow the mixture to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with water. Acidify the aqueous layer to pH ~3-4 with 1 M HCl. Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to ~7-8 with saturated aqueous NaHCO₃ solution. The product may precipitate at this stage. If so, collect the solid by filtration. If not, concentrate the aqueous layer under reduced pressure to obtain the crude product as a salt.

Step 3: Synthesis of this compound (Deprotection)

This final step removes the ketal protecting group to yield the target molecule.

Materials:

-

Crude 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Dissolve the crude product from Step 2 in 1 M HCl.

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

-

Adjust the pH of the solution to the isoelectric point of the product (typically around pH 3-4) to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization if necessary.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Physical Appearance |

| 1 | 2-Acetylpyridine | 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine | Ethylene glycol, p-TsOH, Toluene, reflux | 85-95 | Colorless to pale yellow oil |

| 2 | 2-(2-Methyl-1,3-dioxolan-2-yl)pyridine | 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | 1. LDA, THF, -78 °C; 2. CO₂(s) | 60-75 | Off-white to pale yellow solid |

| 3 | 3-Carboxy-2-(2-methyl-1,3-dioxolan-2-yl)pyridine | This compound | 1 M HCl, room temperature | 80-90 | White to off-white solid |